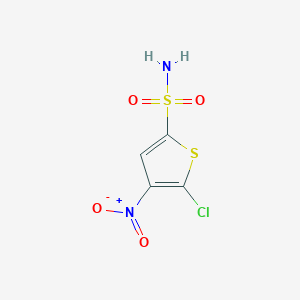

5-Chloro-4-nitrothiophene-2-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMLFNQCVNTKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370942 | |

| Record name | 5-chloro-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61714-46-3 | |

| Record name | 5-chloro-4-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61714-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-4-nitrothiophene-2-sulfonamide molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its detailed molecular structure, physicochemical properties, and logical synthetic pathways. The document elucidates the reactivity of the molecule, stemming from its unique combination of a sulfonamide moiety with chloro and nitro functional groups on a thiophene scaffold. This guide serves as a foundational resource for scientists leveraging this molecule as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Thiophene Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically vital drugs, including antibacterials, diuretics, and hypoglycemic agents.[1][2][3] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the competitive inhibition of dihydropteroate synthase in bacteria, a key mechanism for antibacterial action.[2] When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold offers a synthetically versatile platform with a distinct electronic and steric profile for drug design.

This compound (CAS No: 61714-46-3) is a specialized member of this class. It is characterized by the presence of strong electron-withdrawing groups (nitro and chloro) on the thiophene ring, which significantly influences its chemical reactivity and potential as a synthetic intermediate. This guide will explore the fundamental molecular characteristics of this compound, providing the technical basis for its application in advanced organic synthesis and drug discovery programs.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is paramount for its effective application in research.

Molecular Structure Analysis

The molecular structure of this compound is defined by a central five-membered thiophene ring. Key substitutions on this ring dictate its chemical behavior:

-

Position 2: A sulfonamide group (-SO₂NH₂) is attached, which is a critical pharmacophore in many drug classes.

-

Position 4: A nitro group (-NO₂) is present. As a potent electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

-

Position 5: A chloro group (-Cl) is attached. This halogen atom also acts as an electron-withdrawing group and can serve as a leaving group in certain substitution reactions.

The combination of these functional groups results in a molecule with high potential for further chemical modification.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O₄S₂ | [4] |

| Molecular Weight | 242.66 g/mol | [4] |

| CAS Number | 61714-46-3 | [4] |

| Predicted Melting Point | 156.34 °C | [4] |

| Predicted Boiling Point | ~471.0 °C at 760 mmHg | [4] |

| Appearance | Powder (typical for related compounds) | [5] |

| Purity | ≥98% (Commercially available) | [4] |

Synthesis and Reactivity

Synthetic Pathway: From Sulfonyl Chloride to Sulfonamide

The most direct and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] Therefore, this compound is logically and efficiently prepared from its corresponding sulfonyl chloride precursor, 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (CAS: 58457-24-2).[1][6]

The synthesis is a nucleophilic substitution reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group and displacing the chloride ion.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative, self-validating system based on established chemical principles for sulfonamide synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Chloro-4-nitrothiophene-2-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with ammonia.

-

Ammonolysis: Add an excess of aqueous ammonia solution (e.g., 2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting sulfonyl chloride.

-

Workup and Isolation:

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any residual ammonium salts.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.

Applications in Research and Drug Discovery

While specific applications for this compound itself are not extensively documented in readily available literature, its structure makes it a highly valuable intermediate.

-

Scaffold for Library Synthesis: The presence of the sulfonamide nitrogen allows for further alkylation or arylation, while the chloro and nitro groups on the thiophene ring open possibilities for nucleophilic aromatic substitution or reduction reactions. This makes the molecule an excellent starting point for generating a library of diverse compounds for high-throughput screening.

-

Precursor for Bioactive Molecules: Thiophene-based sulfonamides are investigated for a range of biological activities. The functional groups on this specific molecule can be strategically modified to optimize binding affinity to various biological targets, such as enzymes or receptors.[1][2]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[4]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 242.66 g/mol . Its structure, featuring a sulfonamide group and two strong electron-withdrawing substituents on a thiophene ring, makes it a reactive and versatile intermediate for organic synthesis. Its logical preparation from the corresponding sulfonyl chloride is a straightforward process rooted in fundamental reaction mechanisms. For researchers in drug discovery, this compound represents a valuable building block for the development of novel sulfonamide-based therapeutic candidates. Proper adherence to safety protocols is essential when handling this compound.

References

- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (URL: )

- This compound. (URL: )

-

5-Chloro-4-nitrothiophene-2-carboxylic acid | C5H2ClNO4S | CID 13205563 - PubChem. (URL: [Link])

-

5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2 - Matrix Fine Chemicals. (URL: [Link])

-

5-Chlorothiophene-2-Sulfonamide | C4H4ClNO2S2 | CID 1241301 - PubChem. (URL: [Link])

-

5-chloro-4-nitrothiophene-2-sulfonyl chloride - HENAN SUNLAKE ENTERPRISE CORPORATION. (URL: [Link])

- US5470973A - Synthesis of sulfonamide intermediates - Google P

-

MSDS of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride - Capot Chemical. (URL: [Link])

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: [Link])

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google P

-

Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (URL: [Link])

-

Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents | International Journal of Sciences: Basic and Applied Research (IJSBAR). (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE, CasNo.58457-24-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. 5-CHLORO-4-NITROTHIOPHENE-2-SULFONYL CHLORIDE | CAS 58457-24-2 [matrix-fine-chemicals.com]

A Technical Guide to the Regioselective Synthesis of 5-Chloro-4-nitrothiophene-2-sulfonamide

An in-depth technical guide on the core synthesis pathway and mechanism of 5-Chloro-4-nitrothiophene-2-sulfonamide.

Abstract: This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound, a key intermediate in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and an analysis of the strategic considerations underpinning the synthetic route. The narrative emphasizes the principles of electrophilic aromatic substitution on the thiophene ring, demonstrating how the careful sequencing of reactions leverages the directing effects of substituents to achieve the desired polysubstituted product with high fidelity.

Strategic Pathway Design: A Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like this compound requires a carefully planned sequence of reactions. The order in which the chloro, nitro, and sulfonamide functionalities are introduced is critical, as each substituent electronically influences the thiophene ring and directs the position of subsequent substitutions.

A logical retrosynthetic analysis reveals an efficient forward pathway. The final sulfonamide group can be readily formed via the ammonolysis of a corresponding sulfonyl chloride. This precursor, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, possesses three distinct functional groups. The key to a successful synthesis is to introduce these groups in an order that ensures the correct final arrangement (regiochemistry).

Considering the directing effects of the substituents:

-

-Cl (Chloro): Ortho, para-directing and moderately deactivating.

-

-SO₂Cl (Chlorosulfonyl): Meta-directing and strongly deactivating.

-

-NO₂ (Nitro): Meta-directing and strongly deactivating.

The most effective strategy begins with 2-chlorothiophene. The chloro group at the C2 position will direct an incoming electrophile primarily to the C5 position. Therefore, a chlorosulfonation reaction is performed first. In the resulting 5-chlorothiophene-2-sulfonyl chloride, both the C2-sulfonyl chloride and the C5-chloro groups synergistically direct the next electrophile (the nitronium ion) to the C4 position. This convergence of directing effects is the cornerstone of this synthetic strategy, ensuring high regioselectivity in the final nitration step.

The complete, three-step forward synthesis is outlined below.

Caption: Proposed three-step synthesis pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Elucidation

This section provides a step-by-step guide for each reaction in the synthesis, complete with mechanistic discussions and supporting diagrams.

Step 1: Chlorosulfonation of 2-Chlorothiophene

The first step involves the introduction of a sulfonyl chloride group at the C5 position of 2-chlorothiophene via electrophilic aromatic substitution. The chloro group at C2, being an ortho, para-director, selectively directs the incoming electrophile to the C5 position.

Experimental Protocol:

-

In a flask equipped with a stirrer, dropping funnel, and a gas trap, cool an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents) to 0°C in an ice bath.

-

Add 2-chlorothiophene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid product, 5-chlorothiophene-2-sulfonyl chloride, will precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

| Reagent/Parameter | Quantity/Value | Purpose |

| 2-Chlorothiophene | 1.0 eq | Starting Material |

| Chlorosulfonic Acid | 4.0 - 5.0 eq | Reagent and Solvent |

| Temperature | 0 - 25°C | Reaction Control |

| Reaction Time | 3 - 6 hours | Ensure Completion |

| Workup | Ice Quench | Product Precipitation |

Mechanism of Chlorosulfonation:

The electrophile in this reaction is the sulfonyl cation, SO₂Cl⁺. It is generated in situ through the auto-protolysis of chlorosulfonic acid.[1] The electron-rich thiophene ring then attacks this powerful electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base, such as the SO₃Cl⁻ anion, then deprotonates the complex to restore aromaticity and yield the final product.[1][2]

Caption: Mechanism of electrophilic chlorosulfonation on the 2-chlorothiophene ring.

Step 2: Nitration of 5-Chlorothiophene-2-sulfonyl chloride

This crucial step introduces the nitro group at the C4 position. The regioselectivity is high due to the concerted directing effects of the existing substituents. The ortho, para-directing chloro group at C5 and the meta-directing sulfonyl chloride group at C2 both favor substitution at the C4 position.

Experimental Protocol:

-

Add concentrated sulfuric acid to a reaction flask and cool it to 0°C in an ice-salt bath.

-

Slowly add 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) to the cold sulfuric acid with stirring, ensuring it fully dissolves.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the sulfonyl chloride, maintaining the temperature below 10°C.

-

After addition, stir the reaction mixture at 5-10°C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the mixture onto crushed ice.

-

The precipitated solid, 5-chloro-4-nitrothiophene-2-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

| Reagent/Parameter | Quantity/Value | Purpose |

| 5-Chlorothiophene-2-sulfonyl chloride | 1.0 eq | Substrate |

| Concentrated H₂SO₄ | Solvent / Catalyst | |

| Concentrated HNO₃ | 1.1 eq | Nitrating Agent |

| Temperature | 0 - 10°C | Control Reactivity |

| Reaction Time | 2 - 3 hours | Ensure Completion |

Mechanism of Nitration:

The reaction proceeds via the standard mechanism for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3][4] The deactivated thiophene ring attacks the nitronium ion, forming a sigma complex. The C4 position is attacked due to the directing effects of the C2 and C5 substituents. Finally, a weak base (HSO₄⁻) removes a proton to restore aromaticity.

Caption: General mechanism for the conversion of a sulfonyl chloride to a sulfonamide.

Product Characterization

The identity and purity of the final product, this compound, and its intermediates should be confirmed using standard analytical techniques.

-

Melting Point: The literature melting point for 5-Chlorothiophene-2-sulfonamide is 113-117 °C, which can be used as a preliminary check of purity. [5]* Spectroscopy:

-

¹H NMR: To confirm the substitution pattern on the thiophene ring. A single proton singlet would be expected for the C3-H.

-

¹³C NMR: To confirm the number and chemical environment of the carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₄H₃ClN₂O₄S₂), which is approximately 258.6 g/mol .

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the sulfonamide, the asymmetric and symmetric S=O stretches, and the N=O stretches of the nitro group.

-

Conclusion

The synthesis of this compound is effectively achieved through a three-step sequence starting from 2-chlorothiophene. The success of this pathway is rooted in a strategic application of fundamental organic chemistry principles, particularly the directing effects of substituents in electrophilic aromatic substitution. By first performing chlorosulfonation followed by nitration, the regiochemical challenge is overcome, leading to the desired isomer in high purity. This guide provides the foundational knowledge and practical protocols for researchers to reliably produce this valuable pharmaceutical intermediate.

References

[6]Vertex AI Search. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from Google. [7]BenchChem. (n.d.). Nitration of Benzo[b]thiophene-3-carbonitrile: An In-depth Technical Guide. Retrieved from [3]YouTube. (2020, October 16). MCQ-88: About Nitration of Thiophene-Thiazole. Retrieved from [8]Chemistry Stack Exchange. (2019, December 26). Suitable reagents for nitration of thiophene. Retrieved from [9]BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. Retrieved from ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [10]Eureka. (n.d.). Key intermediate of dorzolamide hydrochloride and synthesis method thereof. Retrieved from [4]Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [2]Reddit. (2020, December 30). Mechanism of chlorosulfonation. Retrieved from [11]Cremlyn, R. J. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [12]Google Patents. (2014, February 12). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Retrieved from Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [5]Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-sulfonamide 97%. Retrieved from [13]ResearchGate. (n.d.). 2,5-dihalothiophenes in the reaction with chlorosulfonic acid. Retrieved from [14]El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 5-Chlorothiophene-2-sulfonamide 97 53595-66-7 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 11. api.pageplace.de [api.pageplace.de]

- 12. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-nitrothiophene-2-sulfonamide

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Chloro-4-nitrothiophene-2-sulfonamide, a molecule of interest in medicinal chemistry and drug development. As experimental spectra for this specific compound are not widely published, this document serves as a predictive guide for researchers, outlining the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous structures, providing a robust framework for the empirical analysis of this and related compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (Molecular Formula: C₄H₃ClN₂O₄S₂, Molecular Weight: 242.66 g/mol ) is a substituted thiophene ring.[1][2] The structural features—a highly substituted aromatic ring, a sulfonamide group, a nitro group, and a chlorine atom—each impart distinct and predictable signatures in various spectroscopic analyses. Understanding these contributions is key to confirming the molecule's identity and purity.

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The thiophene ring possesses a single proton. Its chemical environment is influenced by the strong electron-withdrawing effects of the adjacent nitro and sulfonamide groups, and the chloro group.

-

Aromatic Region: A single singlet is expected for the proton at the C-3 position. Due to the significant deshielding from the neighboring electron-withdrawing groups, this peak is predicted to appear far downfield, likely in the range of δ 8.0 - 8.5 ppm .

-

Sulfonamide Protons (-SO₂NH₂): The two protons of the primary sulfonamide group are expected to produce a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature but typically appears in the range of δ 7.0 - 7.5 ppm . In the presence of D₂O, this peak would disappear due to proton exchange, a useful method for its confirmation.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 | 8.0 - 8.5 | Singlet (s) | 1H | Highly deshielded proton on the thiophene ring. |

| -SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | 2H | Exchangeable with D₂O; chemical shift is variable. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbons of the thiophene ring. The chemical shifts are influenced by the attached substituents.

-

C-2 and C-5: These carbons, bonded to the sulfonamide and chlorine respectively, will be significantly affected. The carbon bearing the sulfonamide (C-2) is expected to be in the δ 140-145 ppm range. The carbon with the chlorine atom (C-5) would likely appear around δ 130-135 ppm .

-

C-4: The carbon attached to the nitro group will be strongly deshielded, predicted to be in the δ 148-155 ppm region.

-

C-3: The carbon bonded to the single hydrogen atom is expected to be the most upfield of the ring carbons, likely in the δ 125-130 ppm range.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 140 - 145 | Attached to the sulfonamide group. |

| C-3 | 125 - 130 | The sole CH in the ring. |

| C-4 | 148 - 155 | Attached to the electron-withdrawing nitro group. |

| C-5 | 130 - 135 | Attached to the chlorine atom. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and keep the NH protons from exchanging too rapidly.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

-

N-H Stretching: The sulfonamide group should exhibit two distinct bands in the region of 3400-3200 cm⁻¹ , corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

S=O Stretching: The sulfonyl group will produce two strong, characteristic absorption bands. The asymmetric stretch is expected around 1350-1330 cm⁻¹ , and the symmetric stretch around 1170-1150 cm⁻¹ .

-

N=O Stretching: The nitro group also has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1520 cm⁻¹ range and a symmetric stretch in the 1360-1330 cm⁻¹ range. The latter may overlap with the S=O stretch.

-

Aromatic C=C Stretching: Thiophene ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

-

C-Cl Stretching: A weak to medium absorption band for the C-Cl stretch is expected in the 800-600 cm⁻¹ region.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3200 | Medium |

| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1350 - 1330 | Strong |

| Sulfonyl (-SO₂-) | Symmetric S=O Stretch | 1170 - 1150 | Strong |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1550 - 1520 | Strong |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1360 - 1330 | Strong |

| Thiophene Ring | C=C Stretch | 1600 - 1400 | Medium-Weak |

| C-Cl | Stretch | 800 - 600 | Medium-Weak |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and straightforward method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 242 . Due to the presence of a chlorine atom, there will be a characteristic isotopic pattern. The M+2 peak (at m/z 244) will have an intensity that is approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 178 .

-

Loss of the Sulfonamide Group: Cleavage of the C-S bond could lead to the loss of the ·SO₂NH₂ radical, resulting in a fragment corresponding to the substituted thiophene ring.

-

Fragmentation of the Nitro Group: Loss of ·NO₂ (m/z 46) or ·NO (m/z 30) are also possible fragmentation pathways.

-

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 242/244 | [M]⁺ | Molecular ion with a 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl. |

| 178/180 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 196/198 | [M - NO₂]⁺ | Loss of the nitro group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. For sulfonamides, negative ion mode is often effective.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the isolated molecular ion (m/z 242). This will provide experimental evidence for the proposed fragment ions.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns, researchers will be well-equipped to interpret their own experimental data, confirm the synthesis of the target compound, and assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and high-quality results.

References

-

Advanced Chemical Intermediates. 5-Chloro-4-nitro-thiophene-2-sulfonic acid amide. [Link]

-

PubChem. 5-Chloro-4-nitro-N-phenylthiophene-2-sulfonamide. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Royal Society of Chemistry. Supporting information. [Link]

-

Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

- Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Characterization of 5-Chloro-4-nitrothiophene-2-sulfonamide

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of 5-Chloro-4-nitrothiophene-2-sulfonamide, a novel sulfonamide derivative. Lacking pre-existing public data, this document outlines the authoritative, industry-standard methodologies required to generate a robust physicochemical profile. It serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, experimental protocols, and data interpretation necessary to assess the compound's potential. The protocols herein are grounded in guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical sciences, ensuring regulatory compliance and scientific rigor.

Introduction: The Pivotal Role of Physicochemical Profiling

The viability of any NCE, including this compound, is fundamentally linked to its aqueous solubility and chemical stability. These two parameters dictate its performance in biological assays, influence its absorption and bioavailability, and determine its potential for formulation into a safe and effective drug product.[1]

-

Solubility directly impacts the bioavailability of orally administered drugs and the feasibility of developing parenteral formulations. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and costly formulation challenges.[2]

-

Stability ensures that the drug substance maintains its identity, strength, quality, and purity throughout its shelf life.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[4]

This guide addresses the characterization of this compound, a molecule featuring a sulfonamide group, a nitroaromatic system, and a chlorinated thiophene ring. Each of these functional groups presents unique chemical liabilities and properties that must be understood:

-

Sulfonamides : This group can exhibit a wide range of solubilities and is vital in synthetic chemistry for building various pharmaceuticals.[5][6]

-

Nitroaromatic Compounds : The electron-withdrawing nature of the nitro group can influence molecular stability, solubility, and interactions with biological systems.[7][8]

-

Chlorinated Thiophene : This core structure contributes to the overall lipophilicity and chemical reactivity of the molecule.

Given the absence of public data, a de novo characterization is required. The following sections provide the strategic rationale and detailed protocols for this essential undertaking.

Strategic Workflow for Physicochemical Characterization

A phase-appropriate, tiered approach is essential for efficiently characterizing a new compound. Early-stage, high-throughput assays provide rapid feedback for compound selection, while later-stage, more resource-intensive studies provide the definitive data required for formulation development and regulatory filings.

Caption: Overall workflow for the physicochemical characterization of a new chemical entity.

Solubility Determination: Protocols and Rationale

Solubility is assessed using two distinct but complementary methods: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after adding a small volume of concentrated DMSO stock to an aqueous buffer.[9] This mimics the conditions of many high-throughput biological screens and provides a rapid assessment of a compound's propensity to precipitate.[10]

Protocol 1: Kinetic Solubility by Nephelometry

-

Rationale: Nephelometry provides a high-throughput measure of solubility by detecting light scattering from insoluble particles (precipitate).[9][11][12] It is ideal for ranking compounds in early discovery.

-

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.[11]

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[11]

-

Measurement: Measure light scattering using a nephelometer.[11] The instrument reports values in Nephelometric Turbidity Units (NTU).

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in NTU is observed compared to a buffer-only control.[10]

-

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a given medium after an extended period.[13] The shake-flask method is the gold-standard for this determination and is required for regulatory submissions.[13][14][15]

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

-

Rationale: This method ensures that equilibrium has been reached between the undissolved solid and the solution, providing the most accurate and reliable solubility value for formulation and biopharmaceutical classification.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials. Ensure undissolved solid remains at the end of the experiment.[13]

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to each vial. Buffers should span the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as recommended by FDA guidelines.[14]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles.[10]

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 5.0).[10][16]

-

pH Verification: Measure the final pH of the suspension to ensure it has not shifted during the experiment.[13]

-

Biorelevant Solubility

To better predict in vivo performance, solubility should also be assessed in biorelevant media, which simulate the composition of human intestinal fluids.[17][18][19]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the conditions of the small intestine on an empty stomach (pH ~6.5) and contains bile salts and phospholipids.[20] It is crucial for assessing dissolution for BCS Class II and IV compounds.[20]

-

Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the post-meal intestinal environment, which has a lower pH (~5.0) and higher concentrations of bile salts and lipids.[20] Comparing solubility in FaSSIF and FeSSIF helps predict potential food effects on drug absorption.[18]

Table 1: Template for Summarizing Solubility Data

| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | Shake-Flask | ||

| Acetate Buffer | 4.5 | 25 | Shake-Flask | ||

| Phosphate Buffer | 6.8 | 25 | Shake-Flask | ||

| PBS | 7.4 | 25 | Kinetic | ||

| FaSSIF | 6.5 | 37 | Shake-Flask | ||

| FeSSIF | 5.0 | 37 | Shake-Flask |

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors.[21] Forced degradation (or stress testing) is a critical component of this, designed to deliberately degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.[4][22][23] This process is mandated by ICH guidelines Q1A(R2) and is essential for developing and validating stability-indicating analytical methods.[22][24][25]

Caption: Experimental workflow for a forced degradation study as per ICH guidelines.

Protocol 3: Forced Degradation Study

-

Rationale: To identify degradation pathways and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[22]

-

Methodology: Prepare solutions of the compound (~1 mg/mL) in the following conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: 0.1 M HCl at 60°C.[26] Samples are taken at time points (e.g., 2, 8, 24 hours) and neutralized before analysis.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.[26] Samples are taken at time points and neutralized before analysis.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[23] Samples are analyzed at appropriate time points.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) in a stability oven.[26]

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][27] A dark control is stored under the same conditions.

-

Analysis: All stressed samples are analyzed by a stability-indicating HPLC-UV method. The chromatograms are inspected for new peaks (degradants) and a decrease in the main peak area. Mass balance should be assessed to ensure all degradants are accounted for.

-

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |

| 0.1 M HCl, 60°C | 24h | ||||

| 0.1 M NaOH, 60°C | 8h | ||||

| 3% H₂O₂, RT | 24h | ||||

| Thermal (80°C) | 72h | ||||

| Photolytic (ICH Q1B) | Cycle |

Analytical Method Development and Validation

A robust, stability-indicating analytical method is the backbone of any solubility or stability study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose.

Protocol 4: HPLC-UV Method Development for Sulfonamides

-

Rationale: To develop a method that can separate the parent compound from process impurities and any degradation products generated during stability studies.

-

Starting Methodological Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[28][29]

-

Flow Rate: 1.0 mL/min.[28]

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., 265-280 nm is common for sulfonamides).[28][29][30]

-

Column Temperature: 30°C.[28]

-

-

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines.[31][32][33][34] This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the main peak from all degradants observed in the forced degradation study.[33]

Conclusion and Future Directions

This guide provides the foundational strategy and detailed protocols for a comprehensive investigation into the solubility and stability of this compound. The successful execution of these studies will generate a critical dataset that informs all subsequent stages of drug development. The data will establish a re-test period, guide formulation efforts, support regulatory filings, and ultimately determine the therapeutic potential of this novel compound.[21][35] The principles and methodologies described herein represent the industry-standard approach to de-risking and advancing a new chemical entity from the laboratory to the clinic.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

-

PubMed. Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed.

-

Tycho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Food and Drug Administration. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

-

International Council for Harmonisation. Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products.

-

International Council for Harmonisation. Quality Guidelines.

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

-

Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

-

Interchim. SIF Media (Simulated Intestinal Fluids).

-

Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

-

SciSpace. Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

-

Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development.

-

IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

-

SGS Denmark. Forced Degradation Testing.

-

Pion Inc. Dissolution Media Simulating Fasted and Fed States.

-

PubMed. In vitro solubility assays in drug discovery.

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.

-

IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.

-

Letters in Applied NanoBioScience. The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

-

BenchChem. Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols.

-

Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation.

-

National Institutes of Health. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.

-

ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of Sulfonamide Derivatives.

-

Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers.

-

Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices.

-

National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation.

-

Pharmaceutical Outsourcing. Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.

-

Pharmaceutical Technology. Stability Testing: The Crucial Development Step.

-

PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.

-

Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.

-

gmp-compliance.org. Guidance for Industry.

-

ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

SvedbergOpen. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

-

Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products.

-

Charles River Laboratories. Stability Testing.

-

Regulations.gov. Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.

-

ACS Nano. Design Principles of Oral Nanomedicines to Overcome the Delivery Barriers.

-

SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

-

SciSpace. Analysis of Physicochemical Properties for Drugs of Natural Origin.

-

ResearchGate. Physicochemical Aspects to Be Considered in Pharmaceutical Product Development.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. svedbergopen.com [svedbergopen.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. emeraldcloudlab.com [emeraldcloudlab.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. interchim.fr [interchim.fr]

- 18. scispace.com [scispace.com]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. pharmalesson.com [pharmalesson.com]

- 21. database.ich.org [database.ich.org]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Forced Degradation Testing | SGS Denmark [sgs.com]

- 24. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. ijcrt.org [ijcrt.org]

- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 27. ICH Official web site : ICH [ich.org]

- 28. nanobioletters.com [nanobioletters.com]

- 29. researchgate.net [researchgate.net]

- 30. tis.wu.ac.th [tis.wu.ac.th]

- 31. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 32. fda.gov [fda.gov]

- 33. fda.gov [fda.gov]

- 34. starodub.nl [starodub.nl]

- 35. pharmoutsourcing.com [pharmoutsourcing.com]

Potential Biological Activities of 5-Chloro-4-nitrothiophene-2-sulfonamide: A Technical Guide for Drug Discovery Professionals

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to novel drug discovery. 5-Chloro-4-nitrothiophene-2-sulfonamide emerges as a compound of significant interest, integrating the well-established therapeutic potential of the thiophene-2-sulfonamide core with the bio-active functionalities of nitro and chloro substituents. The thiophene ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in a variety of biological interactions.[1][2] The sulfonamide group is a cornerstone of medicinal chemistry, most famously as the basis for sulfa drugs, but also as a key zinc-binding group in a multitude of enzyme inhibitors.[3][4]

This technical guide will provide an in-depth exploration of the potential biological activities of this compound, drawing upon established knowledge of its constituent chemical features. We will delve into the mechanistic rationale for its predicted activities as a carbonic anhydrase inhibitor, an antimicrobial agent, and an anticancer therapeutic. Furthermore, this guide will present detailed, field-proven experimental protocols to empower researchers to systematically investigate these promising avenues.

Predicted Biological Activity I: Carbonic Anhydrase Inhibition

The most prominent and predictable biological activity of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Their inhibition has therapeutic applications in treating glaucoma, edema, epilepsy, and certain types of cancer.[5][6]

Mechanistic Rationale: The Zinc-Binding Pharmacophore

The cornerstone of this predicted activity is the unsubstituted sulfonamide group (-SO₂NH₂) directly attached to the thiophene ring. This functional group is the archetypal zinc-binding group for carbonic anhydrase inhibitors. The nitrogen atom of the sulfonamide coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion and thereby disrupting the catalytic cycle.[7] Numerous studies have demonstrated that thiophene-2-sulfonamides are potent inhibitors of various human CA isoforms, including CA I, II, IX, and XII.[7][8][9] The thiophene ring itself participates in favorable hydrophobic interactions within the active site, further enhancing binding affinity.[7]

Experimental Workflow for Assessing Carbonic Anhydrase Inhibition

A robust investigation into the CA inhibitory potential of this compound would involve a tiered approach, starting with in vitro enzyme kinetics and progressing to cell-based assays.

Caption: Workflow for Carbonic Anhydrase Inhibitor Evaluation.

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.4).

-

Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer to a final concentration of ~10 µM.

-

Prepare a pH indicator solution (e.g., 0.2 mM p-nitrophenol) in the assay buffer.

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Procedure:

-

The assay is performed using a stopped-flow spectrophotometer.

-

In one syringe, mix the CA enzyme, buffer, pH indicator, and varying concentrations of the test compound. Allow this mixture to incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

The second syringe contains the saturated CO₂ solution.

-

Rapidly mix the contents of the two syringes. The final concentrations in the reaction cell would be, for example, 1 µM enzyme, 0.1 mM p-nitrophenol, and the desired inhibitor concentration.

-

Monitor the change in absorbance of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-nitrophenol) over time. The initial rate of the reaction is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

-

Predicted Biological Activity II: Antimicrobial Effects

The presence of both a nitro group and a chloro atom on the thiophene ring strongly suggests that this compound possesses antimicrobial properties. Nitro-heterocyclic compounds are a known class of antimicrobial agents, and halogen substitution can further enhance this activity.[10][11]

Mechanistic Rationale: A Two-Pronged Attack

-

Reductive Activation of the Nitro Group: A primary mechanism for nitro-aromatic antimicrobials is the reductive activation of the nitro group by bacterial nitroreductases.[11] This process generates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are highly toxic to the bacterial cell. These reactive species can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[11]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonamide groups, combined with the presence of a chlorine atom, makes the thiophene ring susceptible to nucleophilic attack. Intracellular thiols, such as glutathione or cysteine residues in proteins, can act as nucleophiles, attacking the carbon atom bearing the chlorine and leading to its displacement.[10][12] This covalent modification of essential biomolecules can disrupt cellular function and contribute to the antimicrobial effect.

Caption: Proposed Antimicrobial Mechanisms of Action.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow to assess the antimicrobial potential of a novel compound involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation:

-

Select a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

-

Prepare a standardized inoculum of each microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

-

Compound Preparation and Serial Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

-

Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth with a small percentage of DMSO) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

-

-

Inoculation and Incubation:

-

Dilute the standardized inoculum and add a specific volume to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

-

Predicted Biological Activity III: Anticancer Effects

The chemical functionalities present in this compound suggest potential for anticancer activity through multiple mechanisms. Thiophene derivatives have been widely explored as anticancer agents, and the nitro group can also contribute to cytotoxicity against tumor cells.[13][14][15][16]

Mechanistic Rationale: Multi-Target Potential

-

Inhibition of Tumor-Associated Carbonic Anhydrases: As previously discussed, the thiophene-sulfonamide scaffold is a potent CA inhibitor. Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors and play a crucial role in tumor acidosis, proliferation, and metastasis.[7] Inhibition of these isoforms can disrupt the tumor microenvironment and suppress cancer cell growth.

-

Induction of Oxidative Stress: Similar to its antimicrobial mechanism, the nitro group can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) in cancer cells, leading to the formation of reactive oxygen species (ROS).[15] Elevated ROS levels can induce oxidative stress, damage cellular components, and trigger apoptotic cell death pathways.[14]

-

Inhibition of Kinases or Other Enzymes: The thiophene scaffold is a common feature in many kinase inhibitors.[1][17] While a specific kinase target is not immediately obvious without experimental data, the overall structure of this compound warrants screening against panels of kinases or other enzymes critical for cancer cell survival and proliferation, such as topoisomerases.[15]

Experimental Workflow for Anticancer Activity Evaluation

Initial assessment of anticancer activity typically involves cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate the mode of action.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[11]

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[13]

-

-

MTT Addition and Formazan Solubilization:

-

After the treatment period, add MTT solution (typically 0.5 mg/mL in medium) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[13]

-

Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ value.[13]

-

Quantitative Data Summary

As this compound is a compound of potential activity, specific quantitative data is not yet available. The tables below are templates for summarizing data obtained from the experimental protocols described above.

Table 1: Carbonic Anhydrase Inhibition Profile

| CA Isoform | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| hCA I | ||

| hCA II | ||

| hCA IX |

| hCA XII | | |

Table 2: Antimicrobial Activity Profile

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (Gram-positive) | |

| Escherichia coli (Gram-negative) | |

| Pseudomonas aeruginosa (Gram-negative) |

| Candida albicans (Fungus) | |

Table 3: Anticancer Cytotoxicity Profile

| Cancer Cell Line | GI₅₀ / IC₅₀ (µM) after 48h |

|---|---|

| MCF-7 (Breast) | |

| A549 (Lung) |

| HeLa (Cervical) | |

Conclusion and Future Directions

This compound stands as a molecule with a compelling, rationally designed potential for multifaceted biological activity. Its structural features strongly suggest it could function as a potent carbonic anhydrase inhibitor, a broad-spectrum antimicrobial agent, and a novel anticancer compound. The true therapeutic value of this molecule, however, can only be unlocked through rigorous experimental validation. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate these possibilities. Future work should focus on a full structure-activity relationship (SAR) study to optimize potency and selectivity, followed by preclinical evaluation in relevant animal models to assess efficacy and safety. The convergence of these promising pharmacophores in a single, synthetically accessible molecule makes this compound a high-priority candidate for further drug discovery and development efforts.

References

- 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. (n.d.). Vertex AI Search.

- Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. (2000). Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.

- Studies on the biological activity of some nitrothiophenes. (n.d.). Organic & Biomolecular Chemistry.

- Comparative Efficacy of 2-Nitrothiophene Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- The Double-Edged Sword: Unveiling the Biological Activities of 2-Nitrothiophene Derivatives. (n.d.). Benchchem.

- Studies on the biological activity of some nitrothiophenes. (n.d.). ResearchGate.

- Thiophenesulfonamides are specific inhibitors of quorum sensing in p

- Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3959-3962.

- 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. (2013). Bioorganic & Medicinal Chemistry, 21(17), 5456-5463.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). Molecules.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI.

- Therapeutic importance of synthetic thiophene. (n.d.). PMC.

- Synthesis of thiophenes having the biologically active sulfonamide... (n.d.). ResearchGate.

- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 693.

- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1), 76.

- Thiophene-containing compounds with antimicrobial activity. (2022). Archiv der Pharmazie, 355(6), e2100462.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers in Microbiology.

- Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. (2024). Scientific Reports, 14(1), 11099.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). International Journal of Molecular Sciences, 20(1), 198.

- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.

- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). Drug Design, Development and Therapy, 18, 2281-2296.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Physical Sciences Reviews.

- Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core of Carbonic Anhydrase Inhibition: A Technical Guide to 5-Chloro-4-nitrothiophene-2-sulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular targets, carbonic anhydrases (CAs) have emerged as a family of enzymes with profound physiological and pathological significance. This technical guide delves into the chemistry, biology, and therapeutic potential of a pivotal class of CA inhibitors: 5-Chloro-4-nitrothiophene-2-sulfonamide and its analogs. As we navigate through the synthesis, structure-activity relationships, and biological evaluation of these compounds, we will uncover the subtle molecular interactions that govern their inhibitory prowess and explore their promise in addressing a spectrum of human diseases, from glaucoma to cancer.

The Target: Carbonic Anhydrases - Gatekeepers of pH Homeostasis

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH regulation, ion transport, and bone resorption. The human genome encodes for 15 different CA isoforms, each with a unique tissue distribution and subcellular localization, allowing for fine-tuned regulation of pH in various physiological compartments.